Cas no 181147-94-4 (2-bromo-7-fluoroquinoline)
2-bromo-7-fluoroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-7-fluoroquinoline
- 7-fluoro-2-bromoquinoline
- F1905-6526
- SB71940
- D71006
- EN300-265530
- AKOS023583462
- 181147-94-4
- BS-15701
- MFCD11042212
- SCHEMBL14352496
- DA-43471
- DTXSID60849654
-
- MDL: MFCD11042212
- Inchi: 1S/C9H5BrFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H
- InChI Key: CZZGLPOYHNAIBA-UHFFFAOYSA-N
- SMILES: BrC1=CC=C2C=CC(=CC2=N1)F
Computed Properties
- Exact Mass: 224.95895
- Monoisotopic Mass: 224.95894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
2-bromo-7-fluoroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B898584-1g |
2-Bromo-7-fluoroquinoline |
181147-94-4 | 97% | 1g |
¥5,813.10 | 2022-09-02 | |
| TRC | B804380-10mg |
2-bromo-7-fluoroquinoline |
181147-94-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804380-50mg |
2-bromo-7-fluoroquinoline |
181147-94-4 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B804380-100mg |
2-bromo-7-fluoroquinoline |
181147-94-4 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Alichem | A189007522-1g |
2-Bromo-7-fluoroquinoline |
181147-94-4 | 97% | 1g |
$576.64 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC797-100mg |
2-bromo-7-fluoroquinoline |
181147-94-4 | 97% | 100mg |
1290CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC797-250mg |
2-bromo-7-fluoroquinoline |
181147-94-4 | 97% | 250mg |
3097CNY | 2021-05-07 | |
| Chemenu | CM146288-1g |
2-bromo-7-fluoroquinoline |
181147-94-4 | 97% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM146288-250mg |
2-bromo-7-fluoroquinoline |
181147-94-4 | 97% | 250mg |
$196 | 2023-02-17 | |
| Chemenu | CM146288-1g |
2-bromo-7-fluoroquinoline |
181147-94-4 | 97% | 1g |
$596 | 2023-02-17 |
2-bromo-7-fluoroquinoline Suppliers
2-bromo-7-fluoroquinoline Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-bromo-7-fluoroquinoline
Recent Advances in the Application of 2-Bromo-7-fluoroquinoline (CAS: 181147-94-4) in Chemical Biology and Pharmaceutical Research
The compound 2-bromo-7-fluoroquinoline (CAS: 181147-94-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its bromo and fluoro substituents, serves as a crucial intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in the design of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug development.
One of the most notable applications of 2-bromo-7-fluoroquinoline is its role as a building block in the synthesis of quinoline-based derivatives. Researchers have exploited its reactive bromo group for cross-coupling reactions, enabling the introduction of diverse functional groups. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of potent kinase inhibitors, showcasing its utility in targeted cancer therapies. The fluoro substituent, on the other hand, enhances the metabolic stability and bioavailability of the resulting compounds, making it a valuable feature in drug design.
In addition to its synthetic utility, 2-bromo-7-fluoroquinoline has been investigated for its intrinsic biological activities. A recent preprint on bioRxiv reported its moderate inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. The study employed molecular docking and in vitro assays to elucidate the compound's mechanism of action, revealing its interaction with key bacterial enzymes. These findings open new avenues for the development of novel anti-tubercular agents based on the quinoline scaffold.
Another emerging area of research involves the use of 2-bromo-7-fluoroquinoline in the development of fluorescent probes for biological imaging. Its inherent fluorescence properties, combined with the ability to modify its structure, make it an attractive candidate for designing sensors that can detect specific biomolecules or monitor cellular processes. A 2024 publication in Analytical Chemistry described the synthesis of a series of quinoline-based probes derived from this compound, which exhibited high selectivity for reactive oxygen species in live cells.
Despite these promising developments, challenges remain in the optimization of 2-bromo-7-fluoroquinoline-based compounds. Issues such as solubility, toxicity, and off-target effects need to be addressed through systematic structure-activity relationship studies. Recent computational approaches, including molecular dynamics simulations and machine learning-based predictive models, are being employed to overcome these limitations and accelerate the discovery of optimized derivatives.
In conclusion, 2-bromo-7-fluoroquinoline (CAS: 181147-94-4) continues to be a valuable tool in chemical biology and pharmaceutical research. Its dual functionality as a synthetic intermediate and a bioactive scaffold positions it as a key player in the development of next-generation therapeutics and diagnostic tools. Ongoing research efforts are expected to further expand its applications and improve our understanding of its structure-activity relationships, paving the way for innovative solutions to unmet medical needs.
181147-94-4 (2-bromo-7-fluoroquinoline) Related Products
- 2005-43-8(2-Bromoquinoline)
- 357927-50-5(2-Bromo-4-fluoropyridine)
- 1240045-41-3(2-bromo-6-fluoro-1H-Indole)
- 834883-99-7(Quinoline, 2-bromo-3-fluoro-)
- 159870-91-4(2-bromo-6-fluoroquinoline)
- 1207448-24-5(1-bromo-7-fluoroisoquinoline)
- 1368512-30-4(1-bromo-8-fluoro-isoquinoline)
- 1421517-86-3(1-bromo-4-fluoro-isoquinoline)
- 834884-01-4(Quinoline, 2-bromo-3,7-difluoro-)
- 1196151-59-3(1-bromo-6-fluoro-isoquinoline)